LogP: Fluorine Lowers Lipophilicity
The computed logP of ethyl 4‑(4‑fluorophenyl)-3‑oxobutanoate is 1.89, compared with 2.40 for the 4‑chlorophenyl analog and approximately 2.5–2.6 for the 4‑bromophenyl analog [REFS‑1][REFS‑2]. The unsubstituted phenyl analog exhibits a logP of approximately 1.7, making the fluoro compound the least lipophilic among the halogenated series while retaining the metabolic advantages of halogen substitution [REFS‑3].
| Evidence Dimension | Octanol–water partition coefficient (logP, computed) |
|---|---|
| Target Compound Data | logP = 1.89 |
| Comparator Or Baseline | 4‑Cl analog logP = 2.40; 4‑Br analog logP ≈ 2.5–2.6; 4‑H analog logP ≈ 1.7 |
| Quantified Difference | ΔlogP (F vs. Cl) = –0.51; ΔlogP (F vs. Br) ≈ –0.6 to –0.7; ΔlogP (F vs. H) ≈ +0.19 |
| Conditions | Predicted values (ACD/Labs or XLogP3 algorithm) |
Why This Matters
Lower lipophilicity of the fluoro intermediate translates into lower logD of the resulting drug candidates, potentially reducing hERG liability and non‑specific protein binding relative to chloro and bromo congeners.
- [1] Molbase. Ethyl 4‑(4‑fluorophenyl)-3‑oxobutanoate (CAS 221121‑37‑5). LOGP: 1.8905. https://baike.molbase.cn/cidian/199139/ (accessed 2026‑04‑24). View Source
